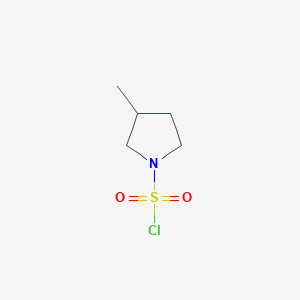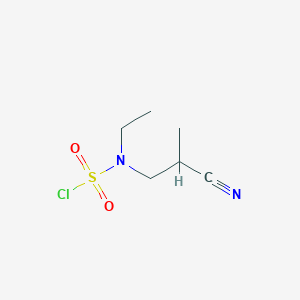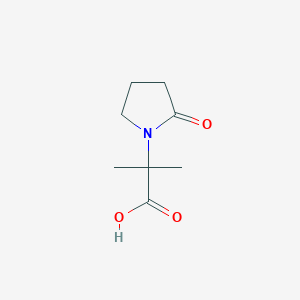![molecular formula C7H9NO3S B1427903 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1215927-96-0](/img/structure/B1427903.png)
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid, also known as MTAA, is a thiazole derivative that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to modulate various biological processes, including inflammation, oxidative stress, and apoptosis.
Scientific Research Applications
Nickel, Copper, and Zinc Complexes
A study explored the interactions of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid derivatives with nickel, copper, and zinc. The compound formed a mononuclear hexacoordinated complex with nickel and a pentacoordinated coordination polymer with zinc. These complexes were synthesized and characterized, showcasing the compound's ability to form stable complexes with these metals, which could be crucial in catalysis or material science applications (Singh & Baruah, 2008).
Structural Analysis and Photo-degradation
The compound's behavior under photo-degradation was examined, identifying a unique photo-degradation product. This study is significant for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions. The detailed analysis of the degradation product provides insights into the compound's reactivity and potential impacts on its pharmacological properties (Wu, Hong, & Vogt, 2007).
Antimicrobial Evaluation
The antimicrobial properties of 1,3,4-thiadiazole derivatives of the compound were assessed against various microbial strains, indicating significant activity. This highlights the potential of the compound and its derivatives in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fluorescence Properties for Metal Ion Detection
A derivative of the compound exhibited specific fluorescence quenching effects with Co2+, suggesting its potential use as a selective fluorescent chemical sensor for metal ions. This finding is crucial for environmental monitoring and industrial processes where specific detection of metal ions is required (Rui-j, 2013).
properties
IUPAC Name |
2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-3-6-8-5(4-12-6)2-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIKUCWMDRHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)


![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)





![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)